molecular formula C8H5ClF3NO2 B1586205 Methyl 6-chloro-4-(trifluoromethyl)nicotinate CAS No. 261635-79-4

Methyl 6-chloro-4-(trifluoromethyl)nicotinate

Cat. No.: B1586205
CAS No.: 261635-79-4
M. Wt: 239.58 g/mol
InChI Key: CFJDLJIDLYBQQY-UHFFFAOYSA-N
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Description

Significance of Chlorinated Trifluoromethyl Nicotinate Derivatives in Organic Chemistry

Chlorinated trifluoromethyl nicotinate derivatives occupy a pivotal position in contemporary organic chemistry due to their unique combination of electronic and steric properties that enable diverse synthetic transformations. The presence of both chlorine and trifluoromethyl substituents on the pyridine ring creates a distinctive electronic environment that significantly influences the compound's reactivity profile and potential applications. These derivatives serve as versatile intermediates in the synthesis of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries where the introduction of fluorine-containing motifs has become increasingly important for enhancing biological activity and metabolic stability.

The trifluoromethyl group, in particular, has gained recognition as one of the most valuable functional groups in medicinal chemistry due to its ability to modulate lipophilicity, metabolic stability, and binding affinity to biological targets. When combined with a chlorine substituent on the nicotinate framework, these compounds exhibit enhanced reactivity toward nucleophilic substitution reactions, enabling the introduction of various functional groups through well-established synthetic protocols. Research has demonstrated that trifluoromethylpyridine derivatives are widely utilized in the agrochemical industry, with over twenty new trifluoromethylpyridine-containing agrochemicals introduced to the market since the development of early derivatives.

The strategic positioning of substituents in methyl 6-chloro-4-(trifluoromethyl)nicotinate creates specific reactivity patterns that make it particularly valuable for synthetic applications. The chlorine atom at the 6-position provides a reactive site for nucleophilic substitution reactions, while the trifluoromethyl group at the 4-position imparts significant electronic effects that influence the overall reactivity of the molecule. This combination allows for selective functionalization reactions that would be difficult to achieve with other substitution patterns, making these derivatives essential building blocks for complex synthetic sequences.

Furthermore, the nicotinate framework itself provides additional synthetic versatility through the ester functionality, which can be readily modified through standard organic transformations. The carboxylate group serves as a handle for further elaboration, enabling the synthesis of amides, acids, and other carboxylic acid derivatives. This multifunctional nature makes chlorinated trifluoromethyl nicotinates particularly attractive for medicinal chemists seeking to explore structure-activity relationships in drug discovery programs.

Historical Context and Discovery Timeline of this compound

The development of this compound is intrinsically linked to the broader evolution of trifluoromethylation chemistry and the growing recognition of fluorinated compounds in pharmaceutical research. The compound emerged during a period of intense interest in developing scalable and economical methods for introducing trifluoromethyl groups into aromatic and heteroaromatic systems, particularly those based on pyridine frameworks that are prevalent in bioactive molecules.

The synthesis of related compounds, particularly methyl 6-chloro-5-(trifluoromethyl)nicotinate, was first reported in industrial-scale processes around 2013, when researchers at Boehringer Ingelheim Pharmaceuticals developed safe and economical synthetic routes for kilogram-scale production. This work represented a significant breakthrough in the field, as it demonstrated the feasibility of using inexpensive trifluoromethylation reagents such as methyl chlorodifluoroacetate in copper-promoted reactions to access these valuable intermediates. The development of this methodology was driven by the need for cost-effective routes to anti-infective agents, highlighting the pharmaceutical importance of these structural motifs.

The historical development of trifluoromethylation chemistry has been marked by several key milestones that directly influenced the accessibility of compounds like this compound. Traditional methods for producing trifluoromethylated aromatics relied on radical chlorination of aryl methyl groups followed by high-pressure treatment with hydrofluoric acid, processes that were both environmentally challenging and functionally limited. The development of more direct trifluoromethylation methods using radical, nucleophilic, and electrophilic trifluoromethyl sources has revolutionized the field and made compounds like this compound more readily accessible for research and commercial applications.

Recent advances in photoredox catalysis and the utilization of inexpensive trifluoromethyl sources such as trifluoroacetic anhydride have further enhanced the synthetic accessibility of these compounds. These methodological advances have enabled researchers to explore the chemical space around chlorinated trifluoromethyl nicotinates more extensively, leading to the identification of new synthetic routes and applications. The compound's current commercial availability from multiple suppliers with high purity specifications reflects the maturation of synthetic methodologies and the growing demand for these materials in pharmaceutical and agrochemical research.

Physical and Chemical Properties Value Source
Chemical Abstract Service Number 261635-79-4
Molecular Formula C₈H₅ClF₃NO₂
Molecular Weight 239.58 g/mol
Boiling Point 259.7°C at 760 mmHg
Flash Point 110.9±27.3°C
Density 1.4±0.1 g/cm³
Storage Temperature -20°C, under nitrogen
Purity (Commercial) 98%

The compound's integration into pharmaceutical research programs has been facilitated by its role as an intermediate in the synthesis of novel anti-infective agents. Patent literature from the 2009-2022 period reveals multiple synthetic approaches to related trifluoromethyl nicotinic acid derivatives, indicating sustained research interest and commercial potential. The development of these synthetic methodologies has coincided with growing recognition of the importance of fluorinated heterocycles in drug discovery, particularly for their ability to enhance pharmacokinetic properties and binding selectivity.

Properties

IUPAC Name

methyl 6-chloro-4-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2/c1-15-7(14)4-3-13-6(9)2-5(4)8(10,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJDLJIDLYBQQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379532
Record name METHYL 6-CHLORO-4-(TRIFLUOROMETHYL)NICOTINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261635-79-4
Record name METHYL 6-CHLORO-4-(TRIFLUOROMETHYL)NICOTINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 6-chloro-4-(trifluoromethyl)nicotinate
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Preparation Methods

Classical Multi-Step Synthesis Route

A traditional synthetic route starts from 4-chloronicotinic acid derivatives or their esters, followed by trifluoromethylation and esterification steps.

Stepwise Process:

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Etherification of ethyl 4-chloro-3-oxobutyrate NaH in anhydrous THF Moderate Requires careful handling of sodium hydride; side reactions due to intermolecular polymerization
2 Amination and ring closure to form trifluoromethyl nicotinate intermediate Ammonium acetate in acetic acid, 50°C 74.1% Reaction sensitive to water; enamine hydrolysis reduces yield; brown oil product
3 Esterification to methyl ester Methanol or methylene chloride extraction - Final purification by extraction and concentration under reduced pressure

This route suffers from harsh reaction conditions (e.g., sodium hydride and anhydrous THF), low yields in ring closure due to side reactions, and difficult purification steps.

Modern Safe and Economical Synthesis via Trifluoromethylation of Aryl Halides

A more recent and scalable approach focuses on direct trifluoromethylation of an aryl halide precursor, providing improved safety and cost-effectiveness.

Key Features:

  • Starting material: 4-hydroxynicotinic acid or related heteroaryl halides.
  • Trifluoromethylation reagent: Methyl chlorodifluoroacetate (MCDFA) combined with potassium fluoride (KF) and copper(I) iodide (CuI).
  • Reaction conducted under mild conditions suitable for kilogram-scale synthesis.

Reaction Scheme Summary:

Step Description Reagents/Conditions Advantages
1 Conversion of 4-hydroxynicotinic acid to heteroaryl iodide intermediate Halogenation reagents under mild conditions Affordable starting material (~$70/kg)
2 Trifluoromethylation using MCDFA/KF/CuI system Mild temperature, scalable Avoids expensive trifluoromethyl sources; safe handling; efficient on heterocycles

This method was developed by Mulder et al. with an emphasis on scalability and cost reduction, enabling synthesis on a 100-kg scale without specialized fluorination equipment.

Alternative Amination Route via Anilino Nicotinic Acid Esters

Another approach involves nucleophilic aromatic substitution of methyl 2-chloronicotinate with trifluoromethyl-substituted anilines to form anilino nicotinate derivatives, which can be further transformed into methyl 6-chloro-4-(trifluoromethyl)nicotinate.

Comparative Analysis of Preparation Methods

Method Starting Material Key Reagents Yield (%) Scale Suitability Safety Profile Notes
Classical multi-step (NaH/THF) Ethyl 4-chloro-3-oxobutyrate NaH, ammonium acetate, acetic acid ~74 (combined) Laboratory scale Harsh reagents, difficult purification Side reactions reduce yield; sensitive to moisture
Trifluoromethylation (MCDFA) 4-Hydroxynicotinic acid MCDFA, KF, CuI High Industrial scale Safer, mild conditions Economical, scalable, avoids expensive reagents
Amination with anilines Methyl 2-chloronicotinate 3-Trifluoromethylaniline, ZnO, I2 Moderate Bench scale Moderate safety Possible side products; requires temperature control

Detailed Research Findings and Notes

  • Side Reactions and Yield Limitations: In the classical route, the use of sodium hydride leads to polymerization side reactions, complicating purification and lowering yields. The ring closure step is particularly sensitive, with enamine intermediates prone to hydrolysis back to ketones, reducing product formation.

  • Trifluoromethylation Challenges: Many trifluoromethylation methods exist but are often limited to small scales or require specialized equipment. The MCDFA/KF/CuI system developed offers a practical solution for scale-up with good regioselectivity and yield.

  • Cost Considerations: Starting from inexpensive 4-hydroxynicotinic acid (~$70/kg) rather than pre-fluorinated precursors (~$800/kg) significantly reduces production costs.

  • Analytical Data: NMR characterization confirms the presence of trifluoromethyl groups (notably a quartet in ^13C NMR with coupling constants around 346.5 Hz for C-F bonds), and carbonyl carbons appear at δ ~171–162 ppm indicating ester and ketone functionalities.

Summary Table of Key Reaction Conditions

Step Reagents/Conditions Temperature Solvent Time Yield (%) Comments
Etherification NaH, anhydrous THF Room temp THF Hours Moderate Requires dry conditions; polymerization risk
Amination & Ring Closure Ammonium acetate, acetic acid 50°C Acetic acid 2 hours ~74 Sensitive to water; brown oil product
Trifluoromethylation MCDFA, KF, CuI Mild (RT–60°C) Various (e.g., DMF) Hours High Scalable, safe, economical
Amination with Anilines 3-Trifluoromethylaniline, ZnO, I2 110°C Xylene Several h Moderate Bench scale; side products possible

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-4-(trifluoromethyl)nicotinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted nicotinates.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

Methyl 6-chloro-4-(trifluoromethyl)nicotinate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Methyl 6-chloro-4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and trifluoromethyl groups enhances its binding affinity and specificity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Methyl 6-chloro-4-(trifluoromethyl)nicotinate belongs to a family of substituted nicotinic acid esters. Below is a comparative analysis with structurally related compounds:

Compound Name CAS No. Substituents Molecular Weight (g/mol) Key Properties Applications
This compound 261635-79-4 Cl (C6), CF₃ (C4), COOCH₃ 239.58 High lipophilicity, thermal stability, reactive at Cl for nucleophilic substitution Pharmaceutical intermediates
Methyl 4-chloro-6-(trifluoromethyl)nicotinate 1211539-36-4 Cl (C4), CF₃ (C6), COOCH₃ 239.58 Positional isomer; altered electronic effects due to Cl/CF₃ swap Industrial research (e.g., agrochemicals)
Methyl 2-chloro-5-(trifluoromethyl)nicotinate 1360934-51-5 Cl (C2), CF₃ (C5), COOCH₃ 239.58 Reduced steric hindrance at C2; higher reactivity in electrophilic substitution Organic synthesis
Methyl 6-chloro-5-(trifluoromethyl)nicotinate 1360952-35-7 Cl (C6), CF₃ (C5), COOCH₃ 239.58 Adjacent Cl/CF₃ groups may induce steric clashes; limited commercial use Specialty chemicals
Methyl 2-amino-5-(trifluoromethyl)nicotinate 1227048-89-6 NH₂ (C2), CF₃ (C5), COOCH₃ 220.15 Amino group enhances solubility; lower reactivity in substitution vs. Cl analogues Biological probes

Key Findings

Substituent Position Effects: Position 4 vs. 6 (CF₃/Cl): Methyl 4-chloro-6-(trifluoromethyl)nicotinate (CAS 1211539-36-4) exhibits distinct electronic properties compared to the target compound. Adjacent Substituents: Compounds with Cl and CF₃ at adjacent positions (e.g., C5 and C6) show reduced synthetic utility due to steric hindrance, as seen in Methyl 6-chloro-5-(trifluoromethyl)nicotinate .

Functional Group Impact: Chlorine vs. Amino Groups: Replacing Cl with NH₂ (e.g., Methyl 2-amino-5-(trifluoromethyl)nicotinate) increases water solubility but decreases stability in acidic conditions, limiting its use in prolonged reactions . Fluorine Analogues: Methyl 6-fluoro-2-methylnicotinate (CAS 402-65-3) demonstrates lower molecular weight (180.14 g/mol) and higher electronegativity, favoring applications in radiopharmaceuticals .

Synthetic Accessibility: this compound is synthesized in 85% yield via hydrolysis of its isopropylamino precursor, whereas analogues like Methyl 6-chloro-4-(dimethylamino)nicotinate require more complex protection/deprotection steps .

Market and Availability :

  • The target compound is priced competitively (~$680/g for small quantities), while rarer analogues (e.g., Methyl 2-chloro-5-(trifluoromethyl)nicotinate) are discontinued or available only via custom synthesis .

Biological Activity

Methyl 6-chloro-4-(trifluoromethyl)nicotinate is a chemical compound that has garnered attention for its significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyridine ring with a chloro group and a trifluoromethyl group at specific positions. The presence of these substituents enhances the compound's lipophilicity, potentially improving its membrane permeability and bioavailability.

Property Description
Molecular Formula C8H6ClF3N
Molecular Weight 221.59 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate key signaling pathways related to cell growth and apoptosis, although the exact mechanisms are still under investigation.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.

Anticancer Activity

The compound has demonstrated activity against various cancer cell lines. In vitro studies have reported cytotoxic effects on human cancer cells, indicating its potential as an anticancer agent. For instance, it was effective against Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA), with IC50 values indicating significant potency .

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including breast and lung cancer cells. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 30 µM.
  • Mechanistic Insights : Further investigation into its mechanism revealed that the compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death in cancer cells .
  • Comparative Analysis : A comparative study with similar compounds (e.g., Methyl 6-chloro-5-(trifluoromethyl)nicotinate) highlighted that the unique positioning of the chloro and trifluoromethyl groups significantly influenced biological activity, with this compound showing superior efficacy in anti-inflammatory assays.

Applications in Medicine and Industry

Due to its promising biological activities, this compound is being explored for various applications:

  • Pharmaceutical Development : As a potential lead compound for developing anti-inflammatory and anticancer drugs.
  • Agrochemical Applications : Its structural features may enhance efficacy as a pesticide or herbicide due to increased bioactivity against target organisms.

Q & A

What are the common synthetic routes for Methyl 6-chloro-4-(trifluoromethyl)nicotinate?

The synthesis typically involves multi-step reactions starting from nicotinic acid derivatives. A key step is the introduction of the trifluoromethyl group, often achieved via halogen exchange using reagents like trifluoromethyl copper complexes or direct fluorination under controlled conditions. The chlorination step may employ thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to introduce the chloro substituent at the 6-position. Esterification of the carboxylic acid intermediate is performed using methanol in the presence of acid catalysts like sulfuric acid. Purification often involves column chromatography or recrystallization to isolate the final product .

How do the positions of chloro and trifluoromethyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing trifluoromethyl group at the 4-position increases the electrophilicity of the pyridine ring, enhancing reactivity toward nucleophilic substitution at the 6-chloro position. The chlorine atom’s position (meta to the trifluoromethyl group) creates a steric and electronic environment that favors SNAr (nucleophilic aromatic substitution) reactions. Computational studies suggest that the CF₃ group reduces electron density at the 6-position, accelerating substitution with amines or thiols. This regioselectivity is critical for designing derivatives for biological applications .

What spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the ester methyl group (δ ~3.9–4.0 ppm for COOCH₃) and aromatic proton environments.
  • 19F NMR : A singlet near δ -60 ppm confirms the trifluoromethyl group.
  • IR Spectroscopy : Strong C=O stretches (~1700 cm⁻¹) and C-F vibrations (~1150 cm⁻¹).
  • Mass Spectrometry (HRMS) : Molecular ion peaks matching the molecular formula (C₈H₅ClF₃NO₂) and fragmentation patterns.
  • X-ray Crystallography : For definitive structural confirmation, though this requires high-purity crystals .

What strategies can mitigate competing side reactions during the synthesis of this compound?

  • Controlled Chlorination : Use stoichiometric POCl₃ with catalytic DMAP to minimize over-chlorination.
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent hydrolysis of intermediates.
  • Temperature Modulation : Maintain temperatures below 100°C during esterification to avoid decarboxylation.
  • Selective Protecting Groups : Protect reactive sites (e.g., amino groups) before introducing the trifluoromethyl group .

How can solubility challenges be addressed when working with this compound in aqueous reactions?

Due to its hydrophobic trifluoromethyl and ester groups, solubility in water is limited. Strategies include:

  • Co-solvent Systems : Use DMSO:water or acetone:water mixtures (e.g., 30% DMSO).
  • Derivatization : Convert the ester to a carboxylic acid (via hydrolysis) for improved aqueous solubility.
  • Micellar Catalysis : Employ surfactants like SDS to enhance dispersion in aqueous media .

What computational methods are used to predict the biological activity of this compound?

  • Molecular Docking : To assess binding affinity with target proteins (e.g., enzymes or receptors).
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data.
  • DFT Calculations : Evaluate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in biological systems. Studies suggest the CF₃ group enhances binding to hydrophobic enzyme pockets .

What are the key stability considerations for storing this compound?

  • Moisture Sensitivity : Store in a desiccator with silica gel to prevent ester hydrolysis.
  • Light Sensitivity : Protect from UV exposure using amber glassware.
  • Temperature : Stable at 2–8°C for long-term storage; avoid repeated freeze-thaw cycles .

How does the electronic effect of the trifluoromethyl group influence the regioselectivity of reactions involving this compound?

The CF₃ group exerts a strong -I (inductive) effect, withdrawing electron density from the pyridine ring. This deactivates the ring toward electrophilic substitution but activates specific positions (e.g., para to CF₃) for nucleophilic attacks. For example, in SNAr reactions, the 6-chloro position becomes more susceptible to substitution due to adjacent electron-withdrawing groups. Computational analyses (e.g., NBO charges) confirm increased positive charge at the 6-position, directing nucleophilic agents to this site .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 6-chloro-4-(trifluoromethyl)nicotinate
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Methyl 6-chloro-4-(trifluoromethyl)nicotinate

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